Cas no 81732-54-9 (3-Benzyloxy-5-hydroxyacetophenon)

3-Benzyloxy-5-hydroxyacetophenon 化学的及び物理的性質
名前と識別子
-
- 3-Benzyloxy-5-hydroxyacetophenon
- 3-benzyloxy-5-hydroxy-acetophenone;
- 1-[3-Hydroxy-5-(phenylmethoxy)phenyl]ethanone (ACI)
- 1-[3-(Benzyloxy)-5-hydroxyphenyl]ethan-1-one
- 1-[3-(Benzyloxy)-5-hydroxyphenyl]ethanone
- 3-Benzyloxy-5-hydroxyacetophenone
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- インチ: 1S/C15H14O3/c1-11(16)13-7-14(17)9-15(8-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
- InChIKey: QFNYESIGGWFJBI-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=C(OCC2C=CC=CC=2)C=C(O)C=1
計算された属性
- せいみつぶんしりょう: 242.09400
じっけんとくせい
- PSA: 46.53000
- LogP: 3.17380
3-Benzyloxy-5-hydroxyacetophenon 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002479-1g |
3'-Benzyloxy-5'-hydroxyacetophenone |
81732-54-9 | 97% | 1g |
$1579.40 | 2023-09-01 |
3-Benzyloxy-5-hydroxyacetophenon 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
3-Benzyloxy-5-hydroxyacetophenonに関する追加情報
Recent Advances in the Study of 3-Benzyloxy-5-hydroxyacetophenone (CAS: 81732-54-9) in Chemical Biology and Pharmaceutical Research
3-Benzyloxy-5-hydroxyacetophenone (CAS: 81732-54-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
One of the most notable advancements in the study of 3-Benzyloxy-5-hydroxyacetophenone is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized a combination of molecular docking and in vitro assays to elucidate the structure-activity relationship (SAR) of these derivatives, providing valuable insights for the design of next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-Benzyloxy-5-hydroxyacetophenone has also been investigated for its potential anticancer effects. A recent preprint on bioRxiv reported that this compound can induce apoptosis in certain cancer cell lines by activating the intrinsic mitochondrial pathway. The researchers employed flow cytometry and Western blotting to confirm the mechanism of action, suggesting that 3-Benzyloxy-5-hydroxyacetophenone could serve as a scaffold for developing targeted cancer therapies.
Another area of interest is the compound's role in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective effects of 3-Benzyloxy-5-hydroxyacetophenone derivatives in models of Alzheimer's disease. The findings indicated that these derivatives could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells, offering a promising avenue for therapeutic intervention.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 3-Benzyloxy-5-hydroxyacetophenone to improve yield and scalability. A paper in Organic Process Research & Development detailed a green chemistry approach using catalytic hydrogenation, which significantly reduced the environmental impact of the synthesis process while maintaining high purity and efficiency.
In conclusion, the growing body of research on 3-Benzyloxy-5-hydroxyacetophenone (CAS: 81732-54-9) underscores its versatility and potential in multiple areas of pharmaceutical development. Its applications range from anti-inflammatory and anticancer agents to neuroprotective compounds, supported by robust mechanistic studies and synthetic advancements. Future research should focus on further elucidating its biological targets and translating these findings into clinical applications.
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